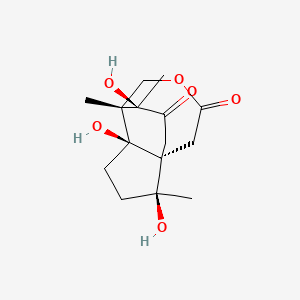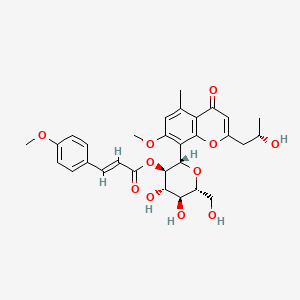
Aloeresin J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloeresin J is a bioactive compound derived from the Aloe species, particularly from Aloe vera and Aloe ferox. It belongs to the class of chromones, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aloeresin J can be synthesized through various methods, including enzymatic hydrolysis and chemical extraction. One common method involves the hydrolysis of aloeresin A, an ester of aloesin, using hydrolytic enzymes such as esterase, lipase, and protease . The reaction conditions typically include a temperature of 37°C, a pH of 5.5, and a reaction time of 4 hours .
Industrial Production Methods
Industrial production of this compound often involves the extraction of aloesin from Aloe vera rind using green solvents such as ethanol, propylene glycol, and glycerol . The process is optimized by adjusting variables such as time, temperature, solvent composition, and solid/liquid ratio to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
Aloeresin J undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities or different pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory conditions.
Industry: Utilized in the cosmetic industry for its skin-lightening and antioxidant properties
Mécanisme D'action
The mechanism of action of aloeresin J involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis . Additionally, this compound exhibits antimicrobial activity by disrupting the cell membranes of bacteria and inhibiting their growth . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparaison Avec Des Composés Similaires
Aloeresin J can be compared with other similar compounds such as aloesin, aloeresin A, and isoaloeresin D. While all these compounds belong to the chromone class and share similar biological activities, this compound is unique due to its specific molecular structure and enhanced bioactivity . Aloesin, for example, is primarily used for its skin-lightening properties, whereas this compound has broader applications in antimicrobial and anti-inflammatory treatments .
List of Similar Compounds
- Aloesin
- Aloeresin A
- Isoaloeresin D
- Aloeresin E
Propriétés
Formule moléculaire |
C30H34O11 |
|---|---|
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H34O11/c1-15-11-21(38-4)25(28-24(15)20(33)13-19(39-28)12-16(2)32)29-30(27(36)26(35)22(14-31)40-29)41-23(34)10-7-17-5-8-18(37-3)9-6-17/h5-11,13,16,22,26-27,29-32,35-36H,12,14H2,1-4H3/b10-7+/t16-,22+,26+,27-,29-,30+/m0/s1 |
Clé InChI |
FNUOBRXWAGWDBY-KZCYWRJKSA-N |
SMILES isomérique |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)OC |
SMILES canonique |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)
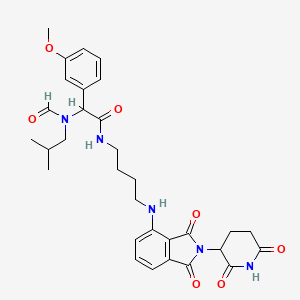

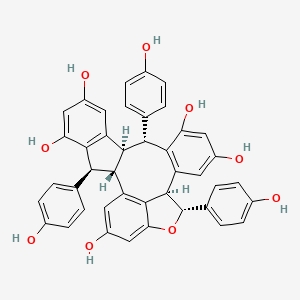

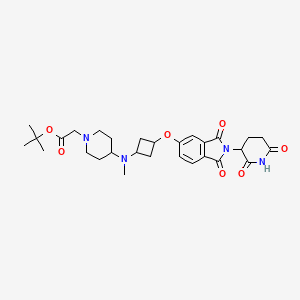

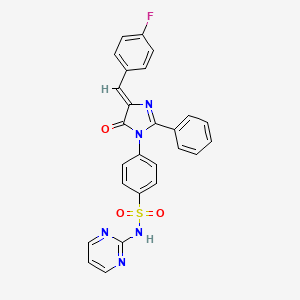

![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)
